
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- is a chemical compound with the molecular formula C6H14BF2N It is known for its unique structure, which includes a boron atom bonded to an amine group and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- typically involves the reaction of boron trifluoride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{BF}_3 + \text{R}_2\text{NH} \rightarrow \text{B}(\text{NH}_2\text{R}_2)\text{F}_2 ]
where R represents the isopropyl group (1-methylethyl).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form different boron-amine complexes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of boron-amine derivatives.
Aplicaciones Científicas De Investigación
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomolecule modifier.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism by which Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
Boranamine, 1,1-difluoro-N,N-dimethyl-: Similar in structure but with methyl groups instead of isopropyl groups.
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)-: Contains a trimethylsilyl group, adding different chemical properties.
Uniqueness
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- is unique due to its specific combination of boron, fluorine, and isopropyl groups
Propiedades
Número CAS |
38751-90-5 |
|---|---|
Fórmula molecular |
C6H14BF2N |
Peso molecular |
148.99 g/mol |
Nombre IUPAC |
N-difluoroboranyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14BF2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 |
Clave InChI |
YBVFXAUWHMHIMR-UHFFFAOYSA-N |
SMILES canónico |
B(N(C(C)C)C(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


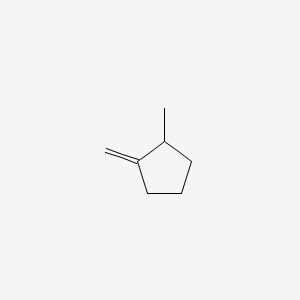
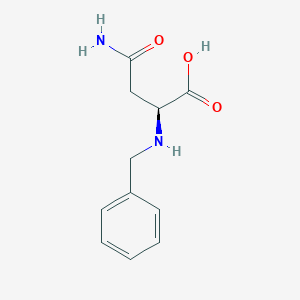


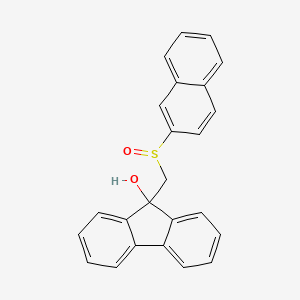
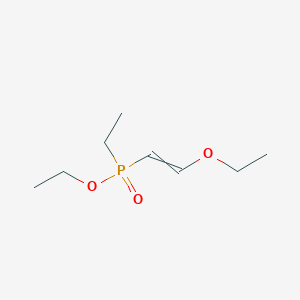
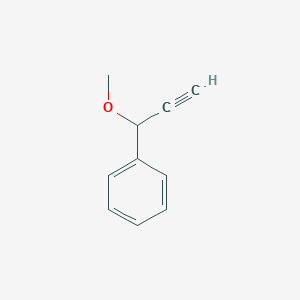
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)

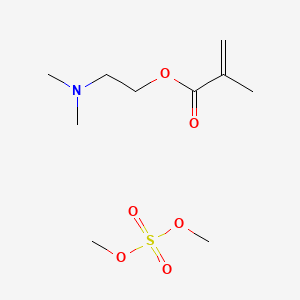


![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
